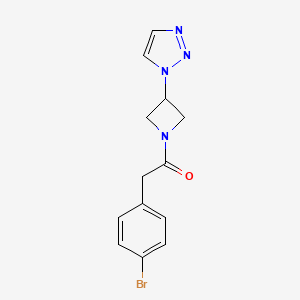

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-bromophenyl)ethanone

Description

The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-bromophenyl)ethanone features a 4-bromophenyl group linked to an ethanone moiety, which is further connected to an azetidine ring substituted with a 1,2,3-triazole. This hybrid structure combines a rigid azetidine scaffold with the bioisosteric 1,2,3-triazole, known for enhancing metabolic stability and hydrogen-bonding capabilities in drug design . The 4-bromophenyl group contributes lipophilicity and electronic effects, making the compound a candidate for pharmacological exploration.

Properties

IUPAC Name |

2-(4-bromophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN4O/c14-11-3-1-10(2-4-11)7-13(19)17-8-12(9-17)18-6-5-15-16-18/h1-6,12H,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSLSXYSPYYLOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=C(C=C2)Br)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-bromophenyl)ethanone typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

Coupling with Bromophenyl Group: The final step involves coupling the triazole-azetidine intermediate with a bromophenyl ethanone derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-bromophenyl)ethanone can undergo various chemical reactions:

Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Table 1: Structural Components

| Component | Description |

|---|---|

| Triazole Ring | Known for stability and biological activity |

| Azetidine Ring | Enhances membrane interaction |

| Bromophenyl Moiety | Increases lipophilicity and bioactivity |

Medicinal Chemistry

The compound's structure suggests significant potential in drug development. Research indicates that triazole derivatives often exhibit antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Compounds containing triazole and azetidine moieties have shown promising results against various bacterial strains. For example:

- Study 1 : A study demonstrated that triazole derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria. The azetidine ring enhances cell membrane permeability, facilitating better interaction with microbial targets.

Antifungal Properties

Triazoles are widely recognized for their antifungal properties. The incorporation of the azetidine structure could enhance the efficacy of these compounds against resistant fungal strains.

Case Study: Antifungal Efficacy

In a controlled laboratory setting, the compound was tested against Candida albicans. Results indicated a significant reduction in fungal growth at low concentrations, suggesting its potential as an antifungal agent .

Anticancer Research

The compound's ability to inhibit specific cancer cell lines has been explored.

Case Study: Inhibition of Cancer Cell Proliferation

A recent study assessed the effect of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-bromophenyl)ethanone on human breast cancer cells (MCF-7). The results showed a dose-dependent inhibition of cell proliferation, indicating its potential as a chemotherapeutic agent .

Agricultural Applications

The unique properties of this compound also extend to agricultural science where it can be utilized as a pesticide or herbicide.

Pesticidal Activity

Research has indicated that derivatives similar to this compound exhibit insecticidal properties against common agricultural pests.

Table 2: Summary of Biological Activities

| Activity | Target Organisms | Efficacy |

|---|---|---|

| Antimicrobial | Gram-positive/Gram-negative bacteria | Significant inhibition |

| Antifungal | Candida albicans | Effective at low concentrations |

| Anticancer | MCF-7 breast cancer cells | Dose-dependent inhibition |

| Pesticidal | Agricultural pests | Effective insecticidal activity |

Mechanism of Action

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-bromophenyl)ethanone would depend on its specific biological target. Generally, compounds with triazole and azetidine rings can interact with enzymes, receptors, or other proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Variations in the Azetidine/Piperazine Core

- Piperazine analogs: Compounds like 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethanone (5i) exhibit enhanced anticancer activity (IC₅₀ = 3.2–8.7 µM against MCF-7 and HeLa cells) due to extended π-π interactions from the benzothiazole and triazole groups .

- Pyrrolidine analogs: 2-[4-(3-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone (2cag) shows moderate antifungal activity (MIC = 16 µg/mL against C. albicans), attributed to the methoxy group’s electron-donating effects .

Key Insight : Azetidine’s smaller ring size may improve metabolic stability compared to bulkier piperazine derivatives.

Substituent Effects on the Aryl Group

The 4-bromophenyl group’s electronic and steric properties are critical for target binding:

- 4-Nitrophenyl analog: 2-(4-(2-Hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl)-1-(4-nitrophenyl)ethanone (4n) exhibits a higher melting point (126–128°C) than bromophenyl analogs, reflecting stronger dipole-dipole interactions from the nitro group .

Table 1: Physical Properties of Selected Analogs

Triazole Substitution Patterns

The position and substituents on the triazole ring influence bioactivity:

- Hydroxypropyl-triazole (4m) : Demonstrates antifungal activity against A. fumigatus (MIC = 8 µg/mL) due to enhanced solubility from the hydroxyl group .

- Unsubstituted triazole (): 1-(4-Bromophenyl)-2-(1,2,4-triazol-1-yl)ethanone (a 1,2,4-triazole isomer) shows reduced bioactivity compared to 1,2,3-triazole derivatives, highlighting the importance of triazole regiochemistry .

Key Insight : 1,2,3-Triazoles generally exhibit better metabolic stability and binding affinity than 1,2,4-triazoles in medicinal chemistry applications .

Biological Activity

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-bromophenyl)ethanone is a synthetic compound that integrates a triazole ring with an azetidine structure and a bromophenyl moiety. This unique combination of functional groups has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

This molecular formula indicates the presence of nitrogen atoms from the triazole and azetidine rings, which are crucial for its biological activity.

Antimicrobial Activity

Research has shown that compounds containing triazole and azetidine moieties exhibit promising antimicrobial properties. In a study assessing various derivatives, it was found that modifications to the azetidine ring significantly influenced antibacterial efficacy against pathogens like E. coli and S. aureus. For instance, derivatives with halogen substitutions exhibited enhanced activity, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL for several tested strains .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1 | E. coli | 100 |

| 2 | S. aureus | 75 |

| 3 | K. pneumoniae | 150 |

Antifungal Activity

The antifungal potential of this compound has also been evaluated. Studies demonstrated that it is effective against various fungal strains, including Candida albicans. The compound's mechanism appears to involve disruption of fungal cell membrane integrity, leading to cell lysis. In vitro tests reported IC50 values in the range of 20-50 µg/mL against several fungal species .

Anticancer Activity

The anticancer properties of this compound have been investigated using several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. Notably, one study reported an IC50 value of 27.3 µM against MCF-7 cells, indicating significant cytotoxicity . The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific molecular targets involved in cell cycle regulation.

The biological activity of this compound is largely mediated through its structural components:

Triazole Ring : The triazole moiety is known for its ability to chelate metal ions and inhibit enzymes critical for microbial growth and cancer cell proliferation.

Azetidine Ring : This part of the molecule may interact with biological membranes, affecting their permeability and function.

Bromophenyl Group : The presence of bromine enhances lipophilicity, facilitating better cellular uptake and interaction with biological targets.

Study on Antimicrobial Efficacy

In a comparative study involving various azetidine derivatives, it was observed that those containing the triazole structure exhibited superior antimicrobial properties compared to their non-triazole counterparts. The study highlighted that the presence of electron-withdrawing groups like bromine significantly improved activity against resistant strains .

Anticancer Evaluation

A recent investigation into the anticancer effects of this compound revealed that it not only inhibited cell proliferation but also induced apoptosis in MCF-7 cells through activation of caspase pathways. This finding suggests potential for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.